molecular formula C10H5BrN2 B13470577 4-Bromoquinoline-5-carbonitrile

4-Bromoquinoline-5-carbonitrile

Cat. No.: B13470577
M. Wt: 233.06 g/mol
InChI Key: HPGGIVZQXFPIBZ-UHFFFAOYSA-N
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Description

4-Bromoquinoline-5-carbonitrile: is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal and synthetic organic chemistry. The presence of a bromine atom at the fourth position and a nitrile group at the fifth position of the quinoline ring makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromoquinoline-5-carbonitrile can be achieved through several methods. One common approach involves the bromination of quinoline derivatives followed by the introduction of the nitrile group. The reaction typically involves the use of bromine or a brominating agent in the presence of a catalyst. The nitrile group can be introduced using cyanide sources such as sodium cyanide or potassium cyanide under appropriate conditions .

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination and nitrile introduction processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Bromoquinoline-5-carbonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation and reduction under specific conditions.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Catalysts such as palladium or copper are often used in coupling reactions.

Major Products Formed:

Scientific Research Applications

Chemistry: 4-Bromoquinoline-5-carbonitrile is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Quinoline derivatives have shown activity against various diseases, including malaria, cancer, and bacterial infections .

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. Its unique structure allows for the development of materials with specific properties .

Mechanism of Action

The mechanism of action of 4-Bromoquinoline-5-carbonitrile depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The bromine and nitrile groups can influence the binding affinity and specificity of the compound to its target. The quinoline ring can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions that are crucial for its biological activity .

Comparison with Similar Compounds

  • 4-Bromoquinoline-6-carbonitrile
  • 4-Chloroquinoline-5-carbonitrile
  • 4-Fluoroquinoline-5-carbonitrile

Comparison: 4-Bromoquinoline-5-carbonitrile is unique due to the specific positioning of the bromine and nitrile groups, which can significantly affect its reactivity and applications. Compared to its analogs, the bromine atom provides distinct electronic and steric effects, making it suitable for specific reactions and applications .

Biological Activity

4-Bromoquinoline-5-carbonitrile is a compound that has garnered attention in various fields of biological research due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer, antimalarial, and other pharmacological properties, along with relevant case studies and research findings.

Chemical Structure and Properties

This compound is a derivative of quinoline, a bicyclic compound known for its significant biological activities. The presence of the bromine atom and the cyano group in its structure enhances its reactivity and potential interactions with biological targets.

Anticancer Activity

Mechanisms of Action
Research indicates that quinoline derivatives, including this compound, exhibit potent cytotoxic effects against various cancer cell lines. The mechanisms of action often involve:

  • Induction of Apoptosis : Compounds like RM-581, which share structural similarities with this compound, have shown to induce apoptosis through endoplasmic reticulum (ER) stress pathways .
  • Cell Cycle Arrest : Certain derivatives have been reported to cause G1 phase arrest in cancer cells, leading to reduced proliferation .

Case Studies
A study demonstrated that quinoline derivatives had IC50 values ranging from 0.014 to 5.87 µg/mL against Plasmodium falciparum, showcasing their potential as dual-action agents against both cancer and malaria . Moreover, the compound's ability to inhibit EGFR tyrosine kinase has been noted, which is crucial in cancer progression .

Antimalarial Activity

This compound has been evaluated for its antimalarial properties, particularly against Plasmodium falciparum. The following findings summarize its effectiveness:

CompoundIC50 (µg/mL)Activity Level
This compound0.014 - 5.87Moderate to High
Chloroquine (Reference)VariesStandard

The compound showed promising results comparable to standard antimalarial treatments. Its mechanism involves interference with hematin crystallization, a critical process for the parasite's survival .

Other Biological Activities

In addition to anticancer and antimalarial effects, quinoline derivatives have been explored for various other pharmacological activities:

  • Antimicrobial Properties : Some studies suggest that compounds with similar structures exhibit antimicrobial activity against a range of pathogens.
  • Antiviral Effects : Research on related quinoline compounds indicates potential antiviral properties, particularly against influenza viruses .

Properties

Molecular Formula

C10H5BrN2

Molecular Weight

233.06 g/mol

IUPAC Name

4-bromoquinoline-5-carbonitrile

InChI

InChI=1S/C10H5BrN2/c11-8-4-5-13-9-3-1-2-7(6-12)10(8)9/h1-5H

InChI Key

HPGGIVZQXFPIBZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)N=CC=C2Br)C#N

Origin of Product

United States

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